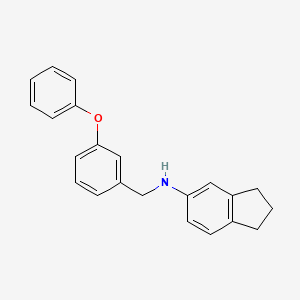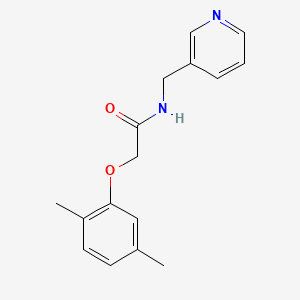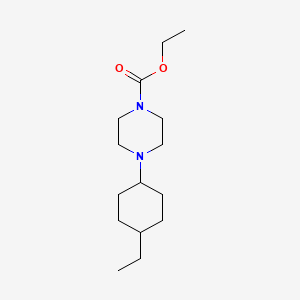
4-pentyl-N-3-quinolinylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-pentyl-N-3-quinolinylbenzenesulfonamide (also known as PQBS) is a chemical compound that has been extensively studied for its potential use in scientific research. PQBS belongs to the class of sulfonamide compounds that have been found to have various biological activities.
作用機序
PQBS inhibits the activity of carbonic anhydrase enzymes by binding to the zinc ion at the active site of the enzyme. This binding prevents the hydration of carbon dioxide, leading to a decrease in the production of bicarbonate ions and protons. The inhibition of carbonic anhydrase activity by PQBS has been shown to be reversible, and the compound has a high affinity for the enzyme.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrase activity by PQBS has several biochemical and physiological effects. PQBS has been shown to decrease the production of cerebrospinal fluid, which can be beneficial in the treatment of diseases such as hydrocephalus. PQBS has also been shown to decrease the intraocular pressure in the eye, making it a potential treatment for glaucoma. In addition, PQBS has been shown to inhibit the growth of cancer cells in vitro, making it a potential chemotherapeutic agent.
実験室実験の利点と制限
PQBS has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. PQBS has a high affinity for carbonic anhydrase enzymes, making it a potent inhibitor. However, PQBS also has some limitations. It has low solubility in water, which can affect its bioavailability in vivo. In addition, PQBS has been shown to have some toxicity in animal studies, which needs to be further investigated.
将来の方向性
There are several future directions for research on PQBS. One area of research could be the development of PQBS derivatives with improved solubility and bioavailability. Another direction could be the investigation of the potential use of PQBS in the treatment of other diseases such as epilepsy and osteoporosis. Furthermore, the mechanism of action of PQBS on cancer cells needs to be further elucidated to determine its potential as a chemotherapeutic agent. In conclusion, PQBS is a promising compound for scientific research, and further studies are needed to fully explore its potential.
合成法
The synthesis of PQBS involves the reaction of 3-quinoline sulfonyl chloride with 4-pentylaniline in the presence of a base catalyst. This reaction results in the formation of PQBS as a white solid, which is then purified using recrystallization techniques. The purity and yield of PQBS can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
科学的研究の応用
PQBS has been widely used in scientific research due to its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ions and protons. These enzymes are involved in various physiological processes such as acid-base balance, respiration, and bone resorption. Inhibition of carbonic anhydrase activity has been shown to have therapeutic potential in the treatment of diseases such as glaucoma, epilepsy, and cancer.
特性
IUPAC Name |
4-pentyl-N-quinolin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-2-3-4-7-16-10-12-19(13-11-16)25(23,24)22-18-14-17-8-5-6-9-20(17)21-15-18/h5-6,8-15,22H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWUPXMKJYXBRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-pentyl-N-(quinolin-3-yl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1-{3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-piperidinyl)thiomorpholine](/img/structure/B5059091.png)
![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(3-bromophenyl)-4-quinolinecarboxamide](/img/structure/B5059104.png)
![2-(1,3-diphenyl-1H-pyrazol-4-yl)chromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5059111.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide](/img/structure/B5059115.png)
![2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B5059120.png)



![2-[(1-phenylethyl)amino]-3-butyn-1-ol hydrochloride](/img/structure/B5059163.png)
![N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5059181.png)
![7-benzoyl-11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5059182.png)

![N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide](/img/structure/B5059203.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5059210.png)